Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Catalog No.
S13394442
CAS No.
M.F
C10H4N2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Product Name

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

IUPAC Name

9,12-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),2(4),3(7),5,8,10-hexaene

Molecular Formula

C10H4N2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C10H4N2/c1-2-6-7-5(1)8(7)10-9(6)11-3-4-12-10/h1-4H

InChI Key

PFQRCUHTGSYYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C1=C3C4=NC=CN=C24

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a unique polycyclic compound that features an intricate arrangement of cyclopropane and pyrazine rings. This compound belongs to a broader class of heterocyclic compounds, which are characterized by the presence of one or more heteroatoms in their ring structures. The specific arrangement of the cyclopropane moiety within the pentalene framework contributes to its distinctive properties and potential applications in various fields, including organic electronics and medicinal chemistry.

The structural formula of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be represented as follows:

C11H8N2C_{11}H_{8}N_{2}

This compound is notable for its potential as a building block in the synthesis of more complex molecular architectures due to its unique electronic and steric properties.

Typical of heterocycles. These include:

  • Electrophilic Aromatic Substitution: The pyrazine ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Attack: The presence of electron-withdrawing groups can facilitate nucleophilic attacks on the pyrazine nitrogen atoms.
  • Photo

The synthesis of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be approached through several methods:

  • Cyclization Reactions: Utilizing precursors that contain both cyclopropane and pyrazine functionalities can lead to the formation of this compound through cyclization reactions.
  • Photochemical Methods: As indicated in some studies of related compounds, photochemical methods may facilitate the formation of cyclopropane-containing heterocycles through light-induced rearrangements.
  • Multi-step Synthetic Routes: A combination of traditional organic synthesis techniques involving nucleophilic substitutions and cycloadditions may also be employed to construct this complex molecule.

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine holds promise in various applications:

  • Organic Electronics: Due to its unique electronic properties, it could be explored as a material for organic semiconductors or photovoltaic devices.
  • Medicinal Chemistry: Its potential bioactivity suggests applications in drug development, particularly in designing novel anticancer agents.
  • Material Science: The compound's structural characteristics may lend themselves to applications in polymer science or as precursors in material synthesis.

Interaction studies involving Cyclopropa[3,4]pentaleno[1,2-B]pyrazine are essential for understanding its reactivity and potential biological effects. Investigations into how this compound interacts with biological targets such as proteins or enzymes could provide insights into its mechanism of action and therapeutic potential.

Studies on similar compounds have highlighted interactions with cell cycle regulators and other critical biomolecules, suggesting that Cyclopropa[3,4]pentaleno[1,2-B]pyrazine may exhibit comparable interactions.

Several compounds share structural similarities with Cyclopropa[3,4]pentaleno[1,2-B]pyrazine. Here are some examples:

Compound NameStructure TypeNotable Properties
Pyrazolo[3,4-b]pyridineHeterocyclicAnticancer activity; CDK inhibitors
Pyrazolo[4,3-b]pyridineHeterocyclicPotent anti-inflammatory properties
Indeno[1,2-b]pyrazoleHeterocyclicAntimicrobial activity; used in drug design
PentalenePolycyclic hydrocarbonUnique electronic properties; used in materials

Uniqueness

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is unique due to its specific fusion of cyclopropane and pyrazine rings within a pentalene framework. This distinct arrangement may confer unique electronic characteristics not found in other similar compounds. Further research into its properties and reactivity could reveal novel applications and enhance our understanding of such complex molecular systems.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

152.037448136 g/mol

Monoisotopic Mass

152.037448136 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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